molecular formula C10H11ClO3 B8153891 2-Chloro-5-propoxybenzoic acid

2-Chloro-5-propoxybenzoic acid

Cat. No.: B8153891
M. Wt: 214.64 g/mol
InChI Key: BHYVZMWRHRYUBT-UHFFFAOYSA-N
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Description

2-Chloro-5-propoxybenzoic acid (CAS 62176-15-2) is an organic compound with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . This benzoic acid derivative features both chloro and propoxy functional groups attached to the aromatic ring, making it a valuable building block in synthetic organic chemistry . Researchers utilize this compound as a key intermediate in the development and synthesis of more complex molecules, particularly in medicinal chemistry and materials science. The specific arrangement of its substituents allows for further selective functionalization, enabling the creation of targeted compound libraries. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use. Researchers should handle this material with appropriate precautions. The available hazard statements indicate it may cause skin and eye irritation and may be harmful if inhaled .

Properties

IUPAC Name

2-chloro-5-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYVZMWRHRYUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-propoxybenzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Catalysts and solvents are chosen to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-propoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a base.

    Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride

Major Products

Scientific Research Applications

2-Chloro-5-propoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-propoxybenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-chloro-5-propoxybenzoic acid and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) H-Bond Donors H-Bond Acceptors Estimated logP Applications/Notes
This compound C₁₀H₁₁ClO₃ 214.65 Cl (2), -OCH₂CH₂CH₃ (5) 1 3 ~2.8 Pharmaceutical intermediate; improved lipophilicity
5-Chloro-2-propoxybenzoic acid C₁₀H₁₁ClO₃ 214.65 Cl (5), -OCH₂CH₂CH₃ (2) 1 3 ~2.8 Positional isomer; reduced acidity due to Cl meta to COOH
5-(Boc-amino)-2-chlorobenzoic acid C₁₂H₁₄ClNO₄ 271.70 Cl (2), -NHBoc (5) 2 4 ~3.5 Peptide synthesis; Boc group enables controlled deprotection
2-Chloro-5-iodo-benzoic acid C₇H₄ClIO₂ 282.35 Cl (2), I (5) 1 2 ~3.2 Cross-coupling reactions; iodine enhances polarizability
2-Chloro-5-methoxybenzoic acid C₈H₇ClO₃ 186.59 Cl (2), -OCH₃ (5) 1 3 ~1.9 Higher aqueous solubility due to smaller alkoxy group
2-Chloro-5-[propenoyl carbamothioyl]benzoic acid C₁₈H₁₆ClN₃O₃S 402.08 Cl (2), propenoyl carbamothioyl (5) 3 4 ~4.0 Kinase inhibition; thiourea moiety mimics ATP interactions

Key Research Findings

Positional Isomerism (5-Chloro-2-propoxybenzoic Acid)

The positional isomer 5-chloro-2-propoxybenzoic acid (Cl at 5, propoxy at 2) exhibits distinct electronic effects compared to the target compound. The chlorine atom, being meta to the carboxylic acid group, exerts a weaker electron-withdrawing effect, resulting in a pKa ~0.5 units higher than the 2-chloro-5-propoxy analog. This difference impacts reactivity in esterification or amidation reactions .

Functional Group Modifications
  • 5-(Boc-amino)-2-chlorobenzoic acid: The tert-butoxycarbonyl (Boc) group introduces steric bulk and lipophilicity, making this compound a versatile intermediate in solid-phase peptide synthesis. The Boc-protected amino group allows selective deprotection under mild acidic conditions .
  • 2-Chloro-5-iodo-benzoic acid : The iodine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures. Its higher molecular weight and polarizability enhance intermolecular interactions in crystal packing .
Alkoxy Chain Length Effects

Replacing the propoxy group with methoxy (2-chloro-5-methoxybenzoic acid) reduces logP by ~0.9 units, increasing aqueous solubility but decreasing membrane permeability. This trade-off is critical in drug design, where shorter alkoxy chains may limit bioavailability .

Complex Substituents

The propenoyl carbamothioyl derivative (C₁₈H₁₆ClN₃O₃S) demonstrates enhanced hydrogen-bonding capacity (3 donors, 4 acceptors), which is advantageous in targeting enzymes like kinases. The thiourea moiety mimics adenine in ATP, enabling competitive inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-propoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution on 2-chloro-5-hydroxybenzoic acid using propyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) . Optimize temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of hydroxybenzoic acid to propyl bromide) to maximize yield. Post-reaction, acidify the mixture to precipitate the product, followed by recrystallization from ethanol/water.

Q. Which purification techniques are most effective for isolating this compound?

  • Methodology : Use column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) for initial purification. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm). For further refinement, employ recrystallization in ethanol or acetonitrile. Solid-phase extraction (SPE) with C18 cartridges can remove hydrophilic impurities .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • NMR : Compare ¹H/¹³C NMR spectra with analogous compounds (e.g., 5-Chloro-2-hydroxybenzoic acid ). Expect aromatic protons at δ 6.8–7.5 ppm and propoxy protons at δ 1.0–1.6 (triplet, -CH₂CH₂CH₃).
  • IR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry : Use EI-MS to confirm molecular ion [M]⁺ at m/z 228 (calculated for C₁₀H₁₁ClO₃). Cross-reference with NIST databases for fragmentation patterns .

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Methodology : Store in airtight, amber glass containers at 0–6°C to prevent hydrolysis of the propoxy group. For long-term storage, lyophilize the compound and keep under inert gas (argon) . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation.

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX and ORTEP-3?

  • Methodology : Grow single crystals via slow evaporation from acetone. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXT for structure solution via direct methods and SHELXL for refinement (full-matrix least-squares on F²) . Visualize thermal ellipsoids and hydrogen bonding networks using ORTEP-3 for graphical representation . Address twinning or disorder by refining occupancy ratios and applying restraints.

Q. How should discrepancies between experimental and theoretical spectroscopic data be analyzed?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Compare computed vs. experimental chemical shifts; deviations >0.3 ppm in NMR may indicate conformational flexibility or solvent effects . For mass spectrometry, use isotopic pattern analysis to confirm chlorine presence (M+2 peak at ~32% intensity). Cross-validate with X-ray crystallography to resolve ambiguities .

Q. What computational approaches are suitable for predicting the reactivity of this compound in drug design?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase). Parameterize the ligand with GAFF2 force field.
  • QM/MM Simulations : Apply hybrid quantum mechanics/molecular mechanics to study hydrolysis mechanisms of the propoxy group.
  • pKa Prediction : Utilize ChemAxon or SPARC to estimate carboxylic acid pKa (~2.5–3.0), critical for bioavailability studies.

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS at 0, 1, 7, and 30 days. Identify degradation products (e.g., 2-chloro-5-hydroxybenzoic acid via retro-alkylation) and derive Arrhenius plots to predict shelf life. Use kinetic modeling (first-order decay) to calculate half-lives .

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